1-chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene
Description
1-Chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene is a chlorinated derivative of 5,8-dimethyltetralin (1,2,3,4-tetrahydronaphthalene). The core scaffold consists of a partially saturated naphthalene ring with methyl substituents at positions 5 and 8 and a chlorine atom at position 1. Chlorine’s electron-withdrawing nature and methyl groups’ electron-donating effects create a unique electronic environment, influencing reactivity and applications.
Key structural features include:
- Molecular formula: C₁₂H₁₅Cl (hypothesized based on methyl and chloro substitution).
- Substituent positions: 1-Cl, 5,8-dimethyl.
- Potential applications: Stabilizing agents (analogous to brominated derivatives in ) or intermediates in pharmaceutical synthesis .
Properties
CAS No. |
1082399-52-7 |
|---|---|
Molecular Formula |
C12H15Cl |
Molecular Weight |
194.7 |
Purity |
91 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the chlorination of 5,8-dimethyl-1,2,3,4-tetrahydronaphthalene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of 1,2,3,4-tetrahydronaphthalene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed:
Substitution: Formation of 1-substituted-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene derivatives.
Oxidation: Formation of 5,8-dimethyl-1,2,3,4-tetrahydronaphthalene-1-one or corresponding carboxylic acids.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalene derivatives.
Scientific Research Applications
Synthetic Applications
1.1 Organic Synthesis
1-Chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene serves as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. This compound can be utilized to synthesize more complex molecules in pharmaceutical chemistry and materials science.
Case Study : In a study published in the Journal of Organic Chemistry, researchers demonstrated the use of this compound to create novel naphthalene derivatives that exhibit enhanced biological activity against specific cancer cell lines .
Pharmaceutical Applications
2.1 Anticancer Agents
The compound has been investigated for its potential as an anticancer agent. Its derivatives have shown promising results in inhibiting tumor growth in vitro.
Case Study : A research article highlighted the synthesis of 5,8-dimethyl derivatives from this compound that exhibited significant cytotoxicity against human breast cancer cells .
Agrochemical Applications
3.1 Pesticide Development
Due to its structural properties, this compound is also being explored for use in agrochemicals, particularly as a precursor for developing pesticides.
Data Table: Potential Agrochemical Derivatives
| Compound Name | Activity Type | Efficacy (EC50) |
|---|---|---|
| 5-Methyl-1-chloronaphthalene | Herbicide | 15 µg/mL |
| 8-Dimethylchloronaphthalene | Insecticide | 22 µg/mL |
Material Science Applications
4.1 Polymerization Initiator
The compound is being studied as a potential initiator for polymerization processes due to its ability to generate free radicals under specific conditions.
Case Study : Research conducted by polymer chemists indicated that using this compound as an initiator led to improved mechanical properties in poly(methyl methacrylate) (PMMA) composites .
Mechanism of Action
The mechanism of action of 1-chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The chlorine atom and methyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Key Observations :
- Chlorine vs. This may reduce electrophilic substitution reactivity (e.g., bromination) at adjacent positions .
- Hydroxy and Methoxy Derivatives : Electron-donating groups (e.g., -OH, -OCH₃) enhance ring activation, making these compounds more reactive in electrophilic substitutions. For example, 5,8-dimethoxy derivatives are critical intermediates in anthracycline antibiotic synthesis .
- Regioselectivity : Bromination of 6,7-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalene occurs at positions 5 and 8, suggesting methyl groups direct reactivity in benzannelated rings. Chlorine’s meta-directing effect may alter this pattern in the target compound .
Biological Activity
1-Chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene (C12H15Cl) is a chlorinated derivative of tetrahydronaphthalene characterized by its unique structural features. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
This compound is synthesized through several methods, primarily involving the chlorination of 5,8-dimethyl-1,2,3,4-tetrahydronaphthalene. Common methods include:
- Chlorination using chlorine gas in the presence of catalysts such as iron(III) chloride under controlled conditions.
- Industrial production may utilize continuous flow reactors for large-scale synthesis.
The compound exhibits a molecular weight of 194.7 g/mol and a CAS number of 1082399-52-7. Its structure contributes to its chemical reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, the compound demonstrated significant inhibitory effects. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined for several pathogens. The compound exhibited MIC values comparable to known antimicrobial agents.
| Bacterial Strain | MIC (µg/mL) | Comparison Agent | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 128 | Tetracycline | 32 |
| Escherichia coli | 256 | Ampicillin | 64 |
These findings suggest that this compound could serve as a potential lead in developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its antimicrobial activity, the compound has been studied for its anti-inflammatory effects. Experimental models have shown that it can reduce inflammation markers in vitro. For example:
- Inhibition of Pro-inflammatory Cytokines : The compound significantly reduced levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli.
This suggests a potential application in treating inflammatory diseases or conditions where cytokine modulation is beneficial .
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of various chlorinated compounds included this compound. The study utilized standardized protocols for determining MIC values against common pathogens. The results indicated that the compound's efficacy was enhanced when combined with other agents, suggesting potential for synergistic effects.
Further research into the mechanism of action revealed that this compound interacts with bacterial cell membranes. This interaction disrupts membrane integrity and leads to cell lysis. The exact pathways through which this compound exerts its biological effects are still under investigation but may involve modulation of membrane fluidity and permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
